molecular formula C11H21NO2 B2353903 4-[(Piperidin-1-yl)methyl]oxan-4-ol CAS No. 84207-13-6

4-[(Piperidin-1-yl)methyl]oxan-4-ol

Cat. No.: B2353903
CAS No.: 84207-13-6
M. Wt: 199.294
InChI Key: NYTIVXLYLXNYJW-UHFFFAOYSA-N
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Description

4-[(Piperidin-1-yl)methyl]oxan-4-ol is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol It is characterized by the presence of a piperidine ring attached to a tetrahydropyran ring, with a hydroxyl group at the fourth position

Preparation Methods

The synthesis of 4-[(Piperidin-1-yl)methyl]oxan-4-ol typically involves the reaction of piperidine with an appropriate oxan-4-ol derivative under controlled conditions. One common method involves the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbon of the oxan-4-ol derivative . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial production methods for this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. These methods often incorporate automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

4-[(Piperidin-1-yl)methyl]oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

    Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(Piperidin-1-yl)methyl]oxan-4-ol has several scientific research applications:

Comparison with Similar Compounds

4-[(Piperidin-1-yl)methyl]oxan-4-ol can be compared with other similar compounds, such as:

    4-[(Morpholin-4-yl)methyl]oxan-4-ol: This compound has a morpholine ring instead of a piperidine ring, which may result in different chemical and biological properties.

    4-[(Pyrrolidin-1-yl)methyl]oxan-4-ol: This compound features a pyrrolidine ring, which can also affect its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which combines the properties of both the piperidine and oxan-4-ol moieties, making it a versatile compound for various applications .

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-11(4-8-14-9-5-11)10-12-6-2-1-3-7-12/h13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTIVXLYLXNYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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